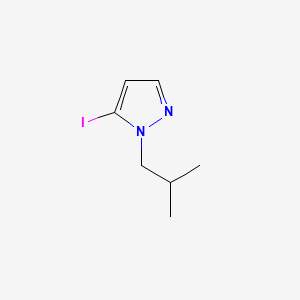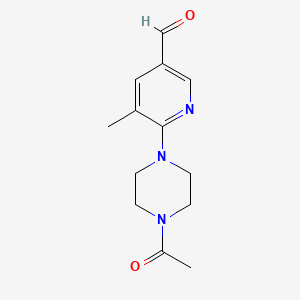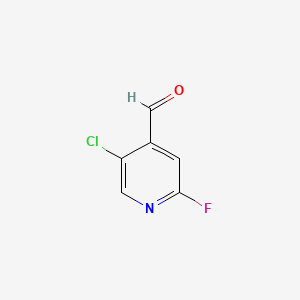
2-fluoro-4-forMyl-5-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-formyl-5-chloropyridine is a chemical compound with the molecular formula C₆H₃ClFNO . It belongs to the class of pyridine derivatives and contains both fluorine and chlorine atoms. The compound’s structure consists of a pyridine ring with a formyl group (CHO) at position 4 and a chlorine atom (Cl) at position 5. Additionally, a fluorine atom (F) is attached to position 2 of the pyridine ring .
Synthesis Analysis
Several methods exist for synthesizing fluorinated pyridines. One such approach involves diazotization of 2-aminopyridines in anhydrous hydrofluoric acid (HF) or HF-pyridine complex. Using this method, 2-fluoropyridines can be prepared in high yields, including this compound .
Molecular Structure Analysis
The molecular structure of this compound comprises a six-membered pyridine ring with substituents at specific positions. The formyl group (CHO) is attached to position 4, the chlorine atom (Cl) to position 5, and the fluorine atom (F) to position 2. The arrangement of these atoms determines the compound’s reactivity and properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of pyridine derivatives. For instance, it may undergo nucleophilic substitution, oxidation, or reduction reactions. The presence of the formyl group and halogens (chlorine and fluorine) influences its reactivity in different contexts .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medicine and Materials Science
Fluorinated compounds, including pyridine derivatives, play a crucial role in the development of pharmaceuticals and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This alteration is beneficial in creating more effective drugs with targeted action mechanisms and materials with enhanced performance characteristics. For instance, fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively used in cancer treatment due to their ability to interfere with nucleic acid synthesis in cancer cells, showcasing the medicinal importance of fluorinated compounds (Gmeiner, 2020). Additionally, fluorinated liquid crystals exhibit unique properties that make them suitable for applications in display technologies, underscoring the material science applications of fluorinated compounds (Hird, 2007).
Catalysis and Synthetic Chemistry
The structural specificity of 2-fluoro-4-formyl-5-chloropyridine suggests its potential utility in catalysis and synthetic chemistry. Fluorinated heteroaromatic compounds, like pyridines, are often key intermediates in the synthesis of complex organic molecules. These compounds can be used to introduce fluorine atoms into target molecules, enhancing their reactivity, stability, and bioavailability. This capability is crucial for the development of new pharmaceuticals, agrochemicals, and materials with desired functional properties. The precise manipulation of such compounds allows chemists to explore novel reaction pathways and synthesize molecules with high specificity and efficiency (Marsais & Quéguiner, 1983).
Environmental and Green Chemistry
Fluoroalkylation reactions, especially those conducted in aqueous media, represent a growing area of interest in environmental and green chemistry. The development of methods for incorporating fluorinated groups into molecules under environmentally benign conditions is critical for reducing the ecological impact of chemical synthesis. Research in this area focuses on achieving high efficiency and selectivity in fluoroalkylation reactions while minimizing the use of hazardous solvents and reagents. Such approaches are integral to the sustainable production of fluorinated pharmaceuticals and materials, highlighting the environmental relevance of fluorinated compounds (Song et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-fluoroisonicotinaldehyde is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in the SM coupling reaction, which is a key process in the synthesis of various organic compounds .
Mode of Action
The mode of action of 5-Chloro-2-fluoroisonicotinaldehyde involves its interaction with the metal catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the metal catalyst, typically palladium, becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, acting as a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-fluoroisonicotinaldehyde are primarily related to the SM coupling reaction . The compound’s interaction with the metal catalyst in the SM coupling reaction leads to the formation of new carbon–carbon bonds . This process is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and modern materials .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the reaction conditions and the nature of the organoboron reagent used in the reaction .
Result of Action
The result of the action of 5-Chloro-2-fluoroisonicotinaldehyde is the formation of new carbon–carbon bonds via the SM coupling reaction . This process leads to the synthesis of a variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and modern materials .
Action Environment
The action of 5-Chloro-2-fluoroisonicotinaldehyde is influenced by various environmental factors, including the reaction conditions and the nature of the organoboron reagent used in the SM coupling reaction . These factors can affect the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
5-chloro-2-fluoropyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBBRBNVAFNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

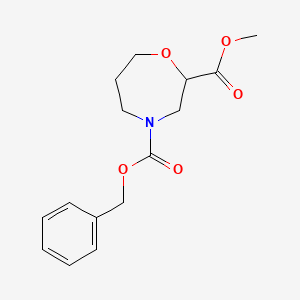
![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)
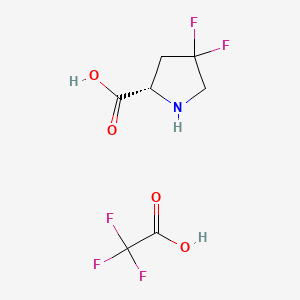

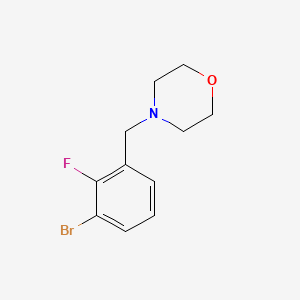
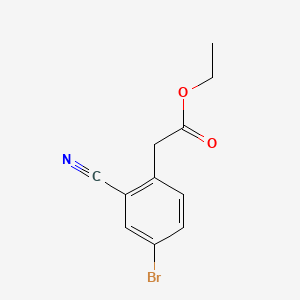
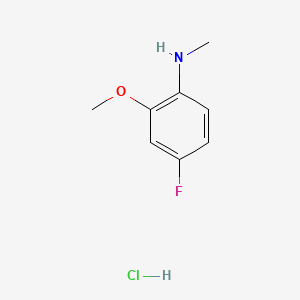
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
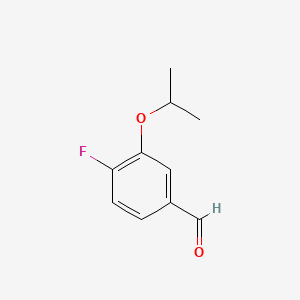


![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)
